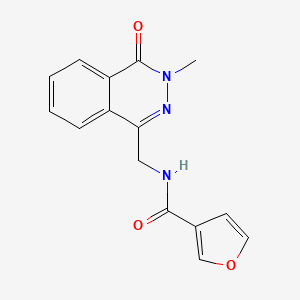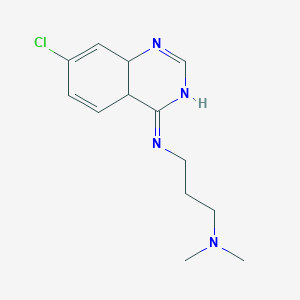
N~1~-(7-chloro-4a,8a-dihydro-4-quinazolinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Quinazoline derivatives are explored for their applications in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valued for creating novel materials suitable for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are essential for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, arylvinylsubstituted quinazolines show potential as structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives are highlighted for their high-efficiency phosphorescent materials in OLED applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry Applications
Quinazoline derivatives have significant implications in medicinal chemistry, exhibiting a broad range of biological activities. They are found in more than 200 naturally occurring alkaloids, and newer, more complex variants continue to be discovered. The stability of the quinazolinone nucleus has inspired researchers to introduce bioactive moieties to this nucleus, creating new potential medicinal agents. Quinazoline derivatives have shown antibacterial activity against various pathogens, highlighting their role in addressing antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Biologically Active Compounds
Quinoline and quinazoline alkaloids are two important classes of N-based heterocyclic compounds with significant bioactivities. Isolated from natural sources, many compounds from these classes and their modified analogs possess antitumor, antimalarial, antibacterial and antifungal, antiparasitic and insecticidal, antiviral, antiplatelet, anti-inflammatory, and other activities. The discoveries of quinine and camptothecin, quinoline alkaloids, have opened new areas in antimalarial and anticancer drug development, respectively, showcasing the broad spectrum of biological activities quinazoline derivatives can offer (Shang, Morris-Natschke, Liu, Guo, Xu, Goto, Li, Yang, & Lee, 2018).
Wirkmechanismus
Target of Action
GNF-Pf-4155, also known as N1-(7-chloro-4a,8a-dihydro-4-quinazolinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine or 7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine, is a compound that has been studied for its potential antimalarial properties . The primary target of GNF-Pf-4155 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The mode of action of GNF-Pf-4155 involves its interaction with the pfmfr3 protein. The compound’s interaction with this target leads to decreased sensitivity to MMV085203 and GNF-Pf-3600, as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-4155 may interfere with the function of the pfmfr3 protein, thereby affecting the parasite’s resistance to certain antimalarial drugs .
Biochemical Pathways
It is known that the pfmfr3 protein, the primary target of gnf-pf-4155, plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . Therefore, it can be inferred that GNF-Pf-4155 may affect these pathways.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy
Result of Action
The molecular and cellular effects of GNF-Pf-4155’s action are primarily related to its interaction with the pfmfr3 protein. This interaction leads to decreased sensitivity to certain antimalarial drugs, suggesting that GNF-Pf-4155 may affect the parasite’s resistance to these drugs
Action Environment
The action environment of GNF-Pf-4155 is likely to be within the cellular environment of the malaria parasite, given its interaction with the pfmfr3 protein . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the parasite and the presence of other drugs.
Eigenschaften
IUPAC Name |
3-[(7-chloro-4a,8a-dihydro-3H-quinazolin-4-ylidene)amino]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4/c1-18(2)7-3-6-15-13-11-5-4-10(14)8-12(11)16-9-17-13/h4-5,8-9,11-12H,3,6-7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVLCFGXWABDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C1C2C=CC(=CC2N=CN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(7-chloro-4a,8a-dihydro-4-quinazolinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

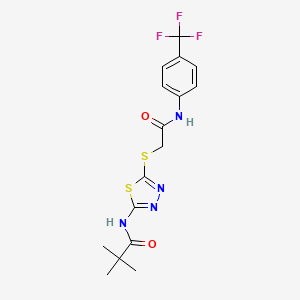
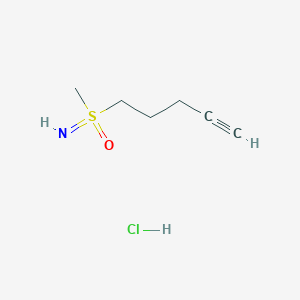
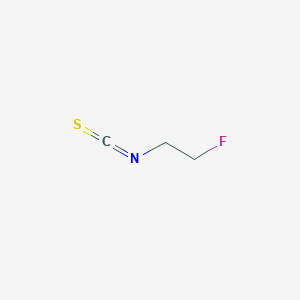
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)



![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)
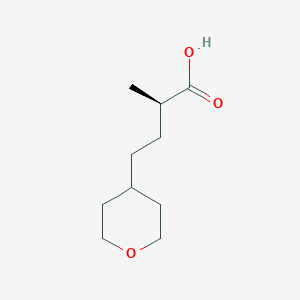
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)
